Magnesium aluminate

Catalog No.
S636052
CAS No.
12068-51-8
M.F
Al2MgO4
M. Wt
142.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium aluminate

CAS Number

12068-51-8

Product Name

Magnesium aluminate

IUPAC Name

dialuminum;magnesium;oxygen(2-)

Molecular Formula

Al2MgO4

Molecular Weight

142.27 g/mol

InChI

InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2

InChI Key

UAMZXLIURMNTHD-UHFFFAOYSA-N

SMILES

O=[Al-]=O.O=[Al-]=O.[Mg+2]

Synonyms

aluminum magnesium oxide, dialuminum magnesium tetraoxide, magnesium aluminate, magnesium-aluminum oxide

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3]

The exact mass of the compound Spinel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Magnesium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium aluminate (CAS: 12068-51-8), commonly known as spinel, is a cubic mixed-metal oxide characterized by a high melting point of 2135 °C, robust chemical inertness, and a low thermal expansion coefficient. In industrial and advanced laboratory procurement, it is primarily sourced for its unique combination of basic surface chemistry, high thermal shock resistance, and isotropic optical properties. Unlike simple binary oxides, the MgAl2O4 lattice accommodates significant thermal and chemical stresses, making it a critical structural material and precursor for high-temperature catalyst supports, transparent infrared optics, and advanced hydration-resistant refractories [1].

Attempting to substitute magnesium aluminate with its constituent binary oxides—alumina (Al2O3) or magnesia (MgO)—results in distinct processing and performance failures. While γ-Al2O3 is a standard catalyst support, its mildly acidic nature fails to stabilize trapped nitrates at high temperatures and is prone to rapid coking in reforming reactions [1]. Conversely, while pure MgO offers high basicity, it suffers from severe hydration in moist environments, converting to brucite with a density drop from 3.5 to 2.4 g/cm³, which causes catastrophic volume expansion and cracking in refractories [2]. Furthermore, in optical applications, substituting polycrystalline MgAl2O4 with single-crystal sapphire (Al2O3) introduces birefringence and restricts the manufacturability of large or complex geometries due to the limitations of single-crystal growth [3].

High-Temperature NOx Storage Capacity and Thermal Stability

In the formulation of lean NOx trap (LNT) catalysts, the basicity of the support material is critical for stabilizing stored nitrates. Research comparing Pt-BaO catalysts supported on MgAl2O4 versus conventional γ-Al2O3 demonstrates that the temperature of maximum NOx uptake shifts from approximately 250 °C for Al2O3 to 350 °C for MgAl2O4. At 350 °C, the NOx uptake by the MgAl2O4-supported catalyst is quantitatively twice that of the Al2O3-supported baseline [1]. Furthermore, the MgAl2O4 support minimizes Pt sintering during thermal aging, preserving active interfacial area.

Evidence DimensionNOx uptake capacity and max uptake temperature (Tmax)
Target Compound DataTmax = ~350 °C; 2x NOx uptake at 350 °C
Comparator Or Baselineγ-Al2O3 support (Tmax = ~250 °C; baseline uptake)
Quantified Difference100 °C increase in Tmax and 100% increase in NOx uptake at 350 °C
ConditionsPt-BaO LNT catalyst formulations evaluated at high temperatures

Procuring MgAl2O4 as a catalyst support enables the design of exhaust systems that maintain high NOx conversion efficiency at elevated temperatures where standard alumina supports fail.

Coke Resistance and Carbon Deposition in Syngas Production

In the dry reforming of methane (DRM), catalyst deactivation via carbon deposition (coking) is a primary operational bottleneck. Evaluations of Ni-based catalysts supported on MgAl2O4 versus commercial Al2O3 supports show that the enhanced basic properties and strong metal-support interactions of MgAl2O4 significantly inhibit coking. Under DRM conditions at 600–750 °C, the Ni/MgAl2O4 catalyst exhibited a 20 wt% reduction in carbon deposition compared to the Al2O3-supported commercial baseline, while maintaining a high CH4 conversion rate of 76.8% at 750 °C [1].

Evidence DimensionCarbon deposition (coking) during DRM
Target Compound Data20 wt% reduction in carbon deposition
Comparator Or BaselineCommercial Ni/Al2O3 catalyst
Quantified Difference20 wt% less coke formation
ConditionsDRM reaction at 600–750 °C, 144,000 mL/gcat·h GHSV

Selecting MgAl2O4 over alumina for DRM catalyst supports directly extends catalyst operational lifespan and reduces process downtime associated with decoking.

Isotropic Processing and Mid-IR Transmission for Transparent Optics

For transparent armor and infrared windows, single-crystal sapphire (Al2O3) is the traditional benchmark, but its anisotropic (non-cubic) structure causes birefringence and requires costly single-crystal growth. Magnesium aluminate possesses a cubic spinel structure, allowing it to be processed as a polycrystalline ceramic using conventional powder techniques (e.g., hot pressing, sinter/HIP) into near-net shapes [1]. Optically, polycrystalline MgAl2O4 exhibits excellent broadband transmission from 0.2 to 5.5 micrometers, offering superior mid-infrared transmission compared to sapphire, which lacks full transparency throughout the 3–5 micrometer mid-IR range [2].

Evidence DimensionManufacturability and IR transmission range
Target Compound DataCubic (isotropic, zero birefringence), transmission up to 5.5 μm, powder-processable
Comparator Or BaselineSapphire (anisotropic, birefringent, limited mid-IR transmission, requires single-crystal growth)
Quantified DifferenceElimination of birefringence and extension of IR transparency into the 3-5 μm range
Conditions2-mm thickness optical windows / transparent armor manufacturing

Allows defense and aerospace buyers to procure large, complex-geometry transparent optics at a lower processing cost than sapphire, without sacrificing mid-IR performance.

Hydration Resistance and Structural Stability in Advanced Refractories

Magnesia (MgO) is a premier refractory material but is severely limited by its tendency to hydrate in moist environments, forming Mg(OH)2. This reaction causes a density drop from 3.5 g/cm³ to 2.4 g/cm³, leading to destructive volume expansion. Incorporating MgAl2O4 into MgO matrices to form composite refractories drastically mitigates this issue. Studies measuring the hydration mass increasing rate of MgO-MgAl2O4 composites show that the in-situ formation or addition of MgAl2O4 reduces the contact area between MgO and water, significantly lowering the hydration mass increase and preventing hydration-induced cracking during the curing of castables[1].

Evidence DimensionHydration mass increasing rate and density stability
Target Compound DataMgO-MgAl2O4 composites show significantly reduced hydration mass increase
Comparator Or BaselinePure Magnesia (MgO) (hydrates to Mg(OH)2 with density drop to 2.4 g/cm³)
Quantified DifferencePrevention of catastrophic volume expansion and cracking
ConditionsSoaking at 150-160 °C for 2 hrs in a pressure cooker (accelerated hydration assay)

Essential for the procurement of castable refractories used in steel-making, where moisture exposure during processing would otherwise destroy pure MgO linings.

High-Temperature Lean NOx Traps (LNTs)

Leveraging its superior basicity and thermal stability compared to γ-Al2O3, MgAl2O4 is the preferred support material for Pt-BaO and K/Pt LNT catalysts. It ensures that trapped nitrates remain stable at temperatures up to 350 °C and prevents active metal sintering, making it critical for advanced automotive emission control systems [1].

Syngas Production via Dry Reforming of Methane

In DRM applications where carbon fouling is a major failure mode, Ni-based catalysts supported on MgAl2O4 are selected over traditional alumina supports. The basic sites of the spinel structure enhance CO2 adsorption and reduce coking by 20 wt%, ensuring prolonged continuous operation in syngas reactors [2].

Transparent Armor and Aerospace IR Domes

Due to its cubic, non-birefringent crystal structure, MgAl2O4 powders can be sintered into large, complex transparent polycrystalline ceramics. It is procured for military vehicle windows, missile domes, and laser exit apertures where mid-IR transmission (up to 5.5 μm) and lower manufacturing costs outperform single-crystal sapphire [3].

Hydration-Resistant Steel-Making Refractories

MgAl2O4 is utilized as a critical additive or core-shell aggregate in magnesia-based castables. By preventing the catastrophic hydration and volume expansion typical of pure MgO, it enables the reliable processing and extended service life of ladles, tundishes, and converters in the steel industry [4].

Hydrogen Bond Acceptor Count

4

Exact Mass

141.927777 g/mol

Monoisotopic Mass

141.927777 g/mol

Heavy Atom Count

7

UNII

PAJ0L824IZ

Metabolism Metabolites

Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Wikipedia

Magnesium aluminate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Primary metal manufacturing
Spinel (Mg(AlO2)2): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types